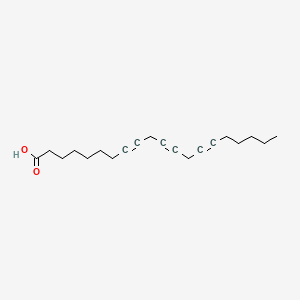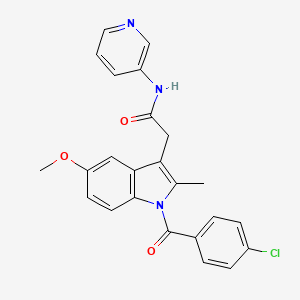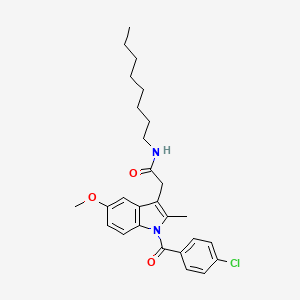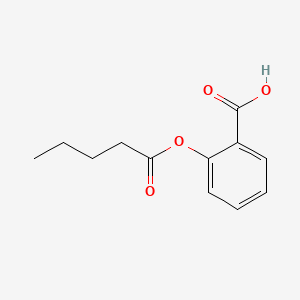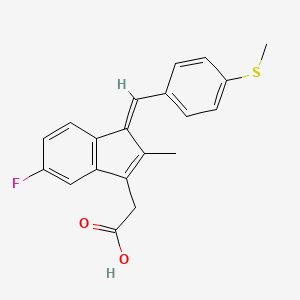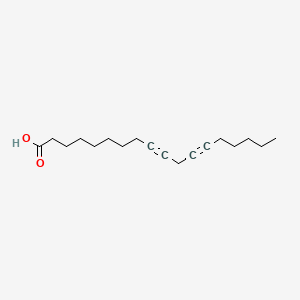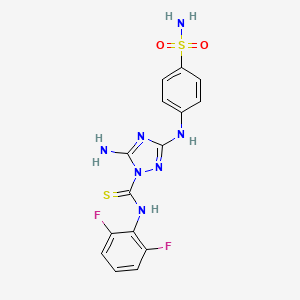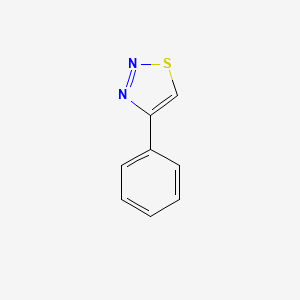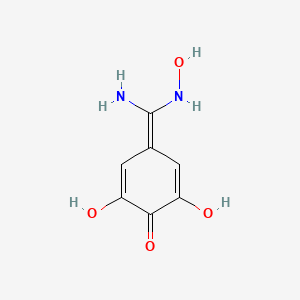
Siramesine
Descripción general
Descripción
Siramesina, también conocido como Lu 28-179, es un agonista del receptor sigma que es selectivo para el subtipo sigma-2. Inicialmente fue desarrollado por la empresa farmacéutica H. Lundbeck para el tratamiento de la ansiedad y la depresión. Los ensayos clínicos se interrumpieron debido a la falta de eficacia en humanos. A pesar de esto, la siramesina ha mostrado potencial en diversas aplicaciones de investigación científica, incluido su uso como agente anticancerígeno y en el estudio de la actividad del receptor sigma .
Aplicaciones Científicas De Investigación
Química: Siramesina se utiliza como un compuesto herramienta para estudiar la actividad del receptor sigma y su papel en diversas vías bioquímicas.
Biología: Se ha demostrado que induce la muerte celular en las células cancerosas a través de mecanismos que implican la fuga lisosomal y el estrés oxidativo.
Medicina: Siramesina ha demostrado potencial como agente anticancerígeno, particularmente en la superación de la multirresistencia a los fármacos en la terapia del cáncer. También se ha investigado por sus efectos ansiolíticos y antidepresivos.
Industria: Las propiedades únicas del compuesto lo convierten en un candidato para la reutilización en diversas aplicaciones industriales, incluido su uso como agente antifúngico
Mecanismo De Acción
Siramesina ejerce sus efectos principalmente a través de su acción sobre los receptores sigma-2. Estos receptores están involucrados en la modulación de la proliferación y supervivencia celular. Siramesina induce la muerte celular al desestabilizar las membranas lisosomales, lo que lleva a la fuga lisosomal y la liberación de catepsinas al citosol. Este proceso desencadena el estrés oxidativo y la posterior muerte celular. Además, la siramesina afecta la función mitocondrial, lo que lleva a la pérdida del potencial de la membrana mitocondrial y la liberación del citocromo c, lo que promueve aún más la apoptosis .
Compuestos similares:
Haloperidol: Otro ligando del receptor sigma con propiedades antipsicóticas.
Cocaína: Se sabe que interactúa con los receptores sigma y se ha estudiado en conjunto con la siramesina.
Disulfiram: Un agente anticancerígeno que comparte algunas similitudes mecanísticas con la siramesina.
Unicidad de Siramesina: Siramesina es única debido a su alta selectividad para los receptores sigma-2 y su capacidad para inducir la muerte celular a través de las vías lisosomal y mitocondrial. A diferencia de otros ligandos del receptor sigma, la siramesina ha mostrado un potencial significativo para superar la multirresistencia a los fármacos en la terapia del cáncer, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo .
Análisis Bioquímico
Biochemical Properties
Siramesine interacts with various biomolecules, primarily through its action as a sigma-2 receptor agonist . The sigma-2 receptor is a protein that is overexpressed in several types of cancer cells . This compound’s interaction with this receptor is believed to be one of the key mechanisms behind its observed anticancer effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. This compound also causes tumor cell death and reduces secondary spheroid formation of patient-derived spheroid cultures .
Molecular Mechanism
This compound induces cell death through destabilization of mitochondria and is independent of lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol . It is unlikely that this compound acts exclusively through sigma-2 receptors, but rather through multiple molecular targets inside the cell .
Temporal Effects in Laboratory Settings
At concentrations below 15 μM, this compound triggers cell death after 2 days or later, which seems to be associated with a general metabolic and energy imbalance due to defects in the endocytic pathway, intracellular trafficking, and energy production .
Dosage Effects in Animal Models
In animal studies, this compound has been shown to produce anxiolytic and antidepressant effects
Metabolic Pathways
It is known that this compound can induce a rapid rise in the lysosomal pH, followed by lysosomal leakage and dysfunction .
Transport and Distribution
This compound is believed to be internalized, in part, by an endocytotic pathway
Subcellular Localization
The subcellular localization of sigma-2 receptors, which this compound interacts with, includes lysosomes, mitochondria, endoplasmic reticulum, and the plasma membrane
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de siramesina implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye una porción de espiro[2-benzofurano-1,4'-piperidina]. Los pasos clave incluyen la formación del compuesto espiro y la posterior funcionalización para introducir los grupos 4-fluorofenilo e indol. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza.
Métodos de producción industrial: La producción industrial de siramesina probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplearían técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final. Además, el proceso de producción debería cumplir con las normas reglamentarias para garantizar la seguridad y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Siramesina sufre diversas reacciones químicas, que incluyen:
Oxidación: Siramesina se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de siramesina.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura central de la siramesina.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo .
Comparación Con Compuestos Similares
Haloperidol: Another sigma receptor ligand with antipsychotic properties.
Cocaine: Known to interact with sigma receptors and has been studied in conjunction with siramesine.
Disulfiram: An anticancer agent that shares some mechanistic similarities with this compound.
Uniqueness of this compound: this compound is unique due to its high selectivity for sigma-2 receptors and its ability to induce cell death through lysosomal and mitochondrial pathways. Unlike other sigma receptor ligands, this compound has shown significant potential in overcoming multidrug resistance in cancer therapy, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAONOGAGZNUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163810 | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147817-50-3 | |
| Record name | Siramesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siramesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siramesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIRAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


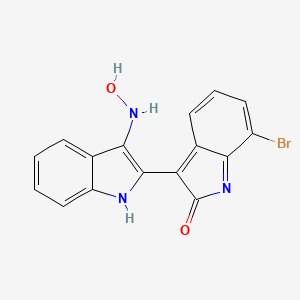
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
